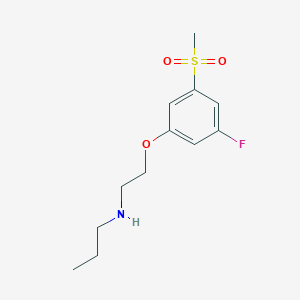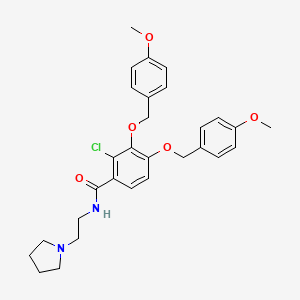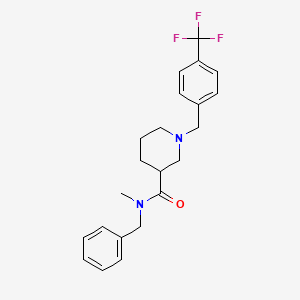
Mesdopetam
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Mesdopetam umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:
Bildung der Zwischenverbindung: Der erste Schritt beinhaltet die Herstellung der Zwischenverbindung, die dann weiteren Reaktionen unterzogen wird.
Kupplungsreaktion: Die Zwischenverbindung wird dann mit einer anderen Verbindung gekoppelt, um das gewünschte Produkt zu bilden.
Industrielle Produktionsverfahren für this compound sind so konzipiert, dass eine hohe Ausbeute und Reinheit gewährleistet werden. Diese Verfahren beinhalten oft die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und die Verwendung von Katalysatoren, um die Effizienz des Syntheseprozesses zu erhöhen .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, bei denen es mit Oxidationsmitteln reagiert, um oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen beinhalten den Gewinn von Elektronen, und this compound kann unter bestimmten Bedingungen reduziert werden.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Analyse Chemischer Reaktionen
Mesdopetam undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various solvents and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mesdopetam hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: In der Chemie wird this compound als Modellverbindung verwendet, um das Verhalten von Dopaminrezeptorantagonisten und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von Dopaminrezeptoren bei verschiedenen physiologischen Prozessen und Krankheiten zu untersuchen.
Medizin: In der Medizin wird this compound als Therapeutikum für die Behandlung der Parkinson-Krankheit und verwandter Störungen entwickelt. .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Antagonisierung des Dopamin-D3-Rezeptors. Dieser Rezeptor ist an der Regulation von Bewegung und Verhalten beteiligt, und seine Überaktivität ist mit Dyskinesien und Psychosen bei der Parkinson-Krankheit verbunden. Durch die Blockierung der Aktivität des D3-Rezeptors trägt this compound dazu bei, die Symptome von Levodopa-induzierten Dyskinesien und Psychosen bei der Parkinson-Krankheit zu reduzieren .
Die molekularen Ziele und Wege, die am Wirkmechanismus von this compound beteiligt sind, umfassen den Dopamin-D3-Rezeptor und seine zugehörigen Signalwege. Durch die Modulation dieser Wege kann this compound die normale Motorik wiederherstellen und das Auftreten von unwillkürlichen Bewegungen und psychotischen Symptomen reduzieren .
Wirkmechanismus
Mesdopetam exerts its effects by antagonizing the dopamine D3 receptor. This receptor is involved in the regulation of movement and behavior, and its overactivity is associated with dyskinesias and psychosis in Parkinson’s disease. By blocking the activity of the D3 receptor, this compound helps to reduce the symptoms of levodopa-induced dyskinesias and Parkinson’s disease psychosis .
The molecular targets and pathways involved in the mechanism of action of this compound include the dopamine D3 receptor and its associated signaling pathways. By modulating these pathways, this compound can restore normal motor function and reduce the occurrence of involuntary movements and psychotic symptoms .
Vergleich Mit ähnlichen Verbindungen
Mesdopetam ist in seinem Wirkmechanismus und seinem therapeutischen Potenzial einzigartig. Es ist speziell darauf ausgelegt, den Dopamin-D3-Rezeptor anzusprechen, was es von anderen Verbindungen unterscheidet, die zur Behandlung der Parkinson-Krankheit eingesetzt werden. Ähnliche Verbindungen umfassen:
Clozapin: Ein Antipsychotikum, das zur Behandlung von Psychosen bei der Parkinson-Krankheit eingesetzt wird, jedoch mit einem anderen Wirkmechanismus.
Pimavanserin: Ein weiteres Antipsychotikum, das zur Behandlung von Psychosen bei der Parkinson-Krankheit eingesetzt wird und auf Serotoninrezeptoren wirkt.
SB277011-A: Ein experimenteller Dopamin-D3-Rezeptorantagonist, ähnlich wie this compound in seinem Wirkmechanismus
Die einzigartige Anbindung von this compound an den Dopamin-D3-Rezeptor und sein Potenzial, sowohl Dyskinesien als auch Psychosen zu behandeln, machen es zu einem vielversprechenden Kandidaten für die Behandlung der Parkinson-Krankheit und verwandter Störungen .
Eigenschaften
IUPAC Name |
N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16/h7-9,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPYFBXSLJHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403894-72-3 | |
| Record name | IRL-790 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403894723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesdopetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine (2R,3R)-2,3-dihydroxysuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESDOPETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4QV8GX26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)



![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
![4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one](/img/structure/B608907.png)



